molecular formula C15H11NO4 B12634580 9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid CAS No. 919290-97-4

9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid

Cat. No.: B12634580
CAS No.: 919290-97-4
M. Wt: 269.25 g/mol
InChI Key: TWIPYDAVLDGRIY-UHFFFAOYSA-N
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Description

9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid is a complex organic compound with a unique structure that includes a methoxy group, a ketone, and a carboxylic acid. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, starting with a methoxy-substituted benzaldehyde, the compound can be synthesized through a series of reactions including oxidation, cyclization, and carboxylation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid can undergo various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the ketone group can produce an alcohol.

Scientific Research Applications

9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

    1-Oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid: Lacks the methoxy group.

    9-Hydroxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid: Hydroxy group instead of methoxy.

Uniqueness

The presence of the methoxy group in 9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from its analogs and valuable for various applications.

Properties

CAS No.

919290-97-4

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

9-methoxy-1-oxo-2H-benzo[h]isoquinoline-6-carboxylic acid

InChI

InChI=1S/C15H11NO4/c1-20-9-2-3-10-11(7-9)13-8(4-5-16-14(13)17)6-12(10)15(18)19/h2-7H,1H3,(H,16,17)(H,18,19)

InChI Key

TWIPYDAVLDGRIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C3C(=CC(=C2C=C1)C(=O)O)C=CNC3=O

Origin of Product

United States

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